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molecular formula C16H15N3 B8655339 1-(3-Phenyl-1,5-naphthyridin-2-yl)ethanamine

1-(3-Phenyl-1,5-naphthyridin-2-yl)ethanamine

Cat. No. B8655339
M. Wt: 249.31 g/mol
InChI Key: WRLWINYIFLPOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633313B2

Procedure details

2-(1-(3-Phenyl-1,5-naphthyridin-2-yl)ethyl)isoindoline-1,3-dione (120 mg, 0.32 mmol) was suspended in EtOH (2 mL) and treated with NH2NH2 (0.2 mL) at 70° C. for 30 min and worked up to give a colorless oil (92 mg, 96%). LC-MS (ESI) m/z 250 [M+H]+.
Name
2-(1-(3-Phenyl-1,5-naphthyridin-2-yl)ethyl)isoindoline-1,3-dione
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8]([CH:17]([N:19]3C(=O)C4C(=CC=CC=4)C3=O)[CH3:18])=[N:9][C:10]3[C:15]([CH:16]=2)=[N:14][CH:13]=[CH:12][CH:11]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.NN>CCO>[C:1]1([C:7]2[C:8]([CH:17]([NH2:19])[CH3:18])=[N:9][C:10]3[C:15]([CH:16]=2)=[N:14][CH:13]=[CH:12][CH:11]=3)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
2-(1-(3-Phenyl-1,5-naphthyridin-2-yl)ethyl)isoindoline-1,3-dione
Quantity
120 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C(=NC2=CC=CN=C2C1)C(C)N1C(C2=CC=CC=C2C1=O)=O
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(=NC2=CC=CN=C2C1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 115.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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